

Application Notes and Protocols for Bioanalytical Assays Using O-Desmethyl Midostaurin-13C6

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Compound of Interest

Compound Name: O-Desmethyl Midostaurin-13C6

Cat. No.: B15542819

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Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. The monitoring of Midostaurin and its active metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. O-Desmethyl Midostaurin (also known as CGP62221) is a major active metabolite of Midostaurin. The use of a stable isotope-labeled internal standard, such as **O-Desmethyl Midostaurin-13C6**, is essential for accurate and precise quantification in bioanalytical assays by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[1] This document provides detailed application notes and protocols for the development and validation of bioanalytical assays using **O-Desmethyl Midostaurin-13C6**.

Bioanalytical Method Parameters

A robust LC-MS/MS method for the quantification of O-Desmethyl Midostaurin requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric

detection. The use of a stable isotope-labeled internal standard like **O-Desmethyl Midostaurin-13C6** is the gold standard for correcting for matrix effects and variations in sample processing.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS assay for O-Desmethyl Midostaurin using **O-Desmethyl Midostaurin-13C6** as an internal standard.

Table 1: Calibration Curve and Linearity

Parameter	Typical Value
Calibration Range	1 - 2500 ng/mL
Regression Model	Linear, 1/x ² weighting
Correlation Coefficient (r ²)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL

Table 2: Precision and Accuracy

Quality Control (QC) Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (% Bias)	Inter-day Accuracy (% Bias)
LLOQ (1 ng/mL)	< 15%	< 15%	± 20%	± 20%
Low QC (3 ng/mL)	< 10%	< 10%	± 15%	± 15%
Medium QC (100 ng/mL)	< 10%	< 10%	± 15%	± 15%
High QC (2000 ng/mL)	< 10%	< 10%	± 15%	± 15%

Table 3: Recovery and Matrix Effect

QC Level	Extraction Recovery (%)	Matrix Factor	IS-Normalized Matrix Factor
Low QC	> 85%	0.95 - 1.05	0.98 - 1.02
High QC	> 85%	0.95 - 1.05	0.98 - 1.02

Table 4: Stability

Stability Condition	Duration	Temperature	Acceptable Change
Freeze-Thaw	3 cycles	-20°C to Room Temp	< 15%
Short-Term (Bench-top)	24 hours	Room Temperature	< 15%
Long-Term	3 months	-80°C	< 15%
Post-Preparative	48 hours	4°C (in autosampler)	< 15%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a common and efficient method for extracting O-Desmethyl Midostaurin from plasma samples.

Materials:

- Human plasma samples
- **O-Desmethyl Midostaurin-13C6** internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer

- Microcentrifuge

Procedure:

- Pipette 100 μ L of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the **O-Desmethyl Midostaurin-13C6** internal standard working solution to each tube.
- Add 300 μ L of cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex mix the tubes for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 200 μ L of the supernatant to a clean 96-well plate or autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

Parameter	Setting
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B

Mass Spectrometry (MS) Parameters:

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	150°C
Desolvation Temperature	500°C
Capillary Voltage	3.0 kV
Gas Flow (Desolvation)	800 L/hr
Gas Flow (Cone)	50 L/hr

Table 5: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
O-Desmethyl Midostaurin	557.3	283.1	100	40	35
O-Desmethyl Midostaurin-13C6 (IS)	563.3	289.1	100	40	35

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Visualizations

Experimental Workflow

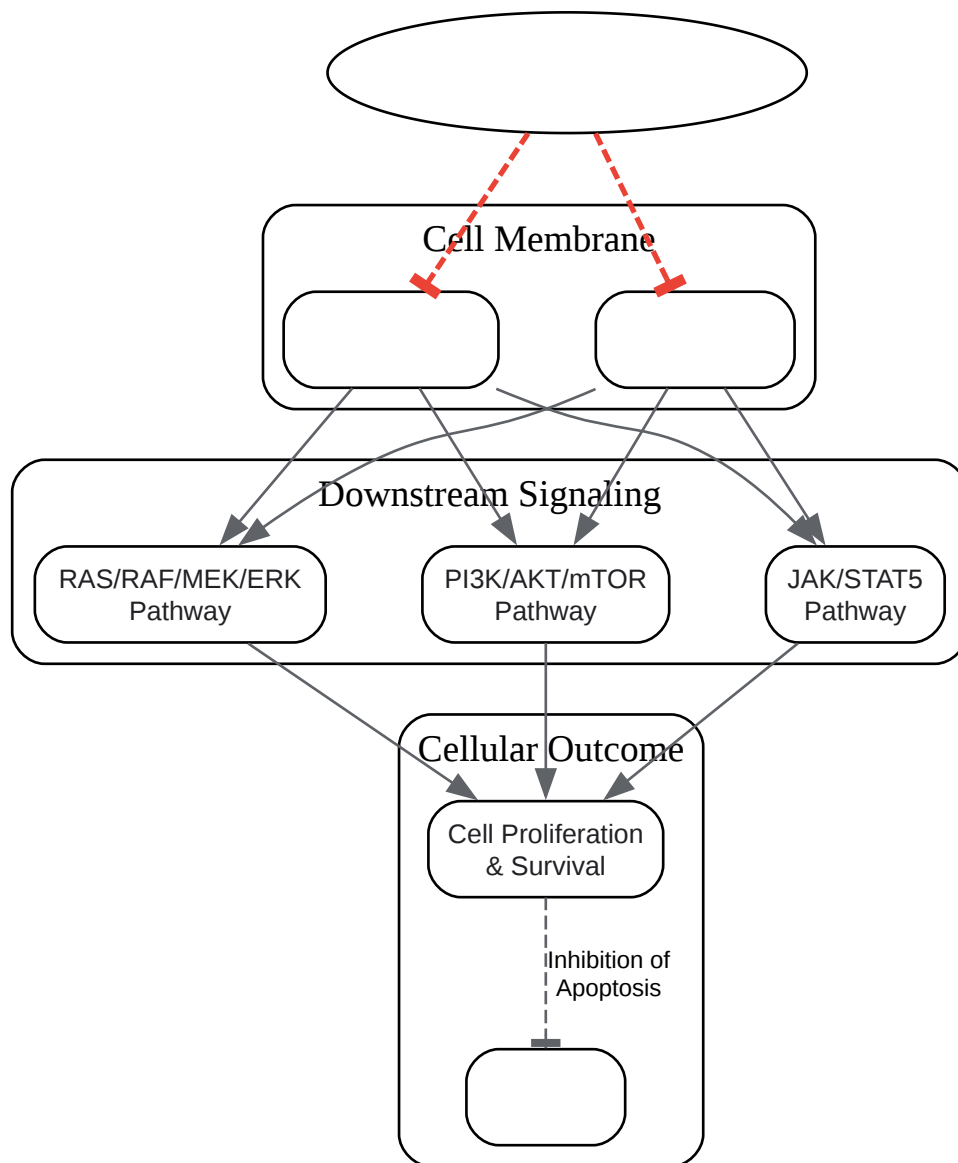


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Caption: Bioanalytical workflow for O-Desmethyl Midostaurin.

Signaling Pathway Inhibition

Midostaurin and its active metabolite, O-Desmethyl Midostaurin (CGP62221), are potent inhibitors of multiple receptor tyrosine kinases, including FLT3 and KIT. These kinases are often mutated and constitutively active in AML and systemic mastocytosis, respectively, leading to uncontrolled cell proliferation and survival.



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Caption: Inhibition of FLT3 and KIT signaling by O-Desmethyl Midostaurin.

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References

- [1. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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